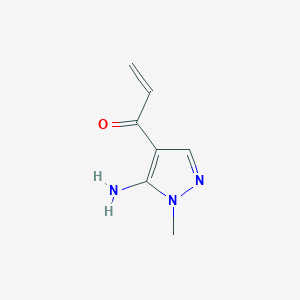
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C6H7N3O, and its systematic name reflects its substituents.
- Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products and synthetic compounds .
- The compound’s structure consists of an imidazole ring fused to a propenone (enone) moiety.
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one: is a heterocyclic compound containing both an imidazole ring and an enone functional group.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 1-methyl-1H-pyrazol-5-amine with an appropriate enone precursor (such as acetylacetone or ethyl acetoacetate).
Reaction Conditions: The reaction typically occurs under acidic or basic conditions, and the product can be isolated through crystallization or column chromatography.
Industrial Production: While not widely used industrially, research laboratories can synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Biology and Medicine: While not directly used in medicine, derivatives of imidazole-containing compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Industry: Its industrial applications are limited, but it serves as a valuable intermediate in organic synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific derivatives and targets.
- For example, if it is part of a drug, it may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Uniqueness: The combination of an imidazole ring and an enone group makes this compound unique.
Similar Compounds: Other imidazole-containing compounds include histidine, purine, and histamine. their structures differ significantly from 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H9N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h3-4H,1,8H2,2H3 |
InChI Key |
CDOULRXHDKYUDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)
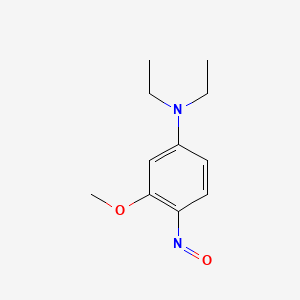

![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
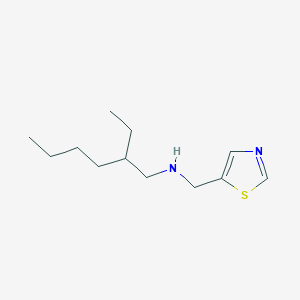

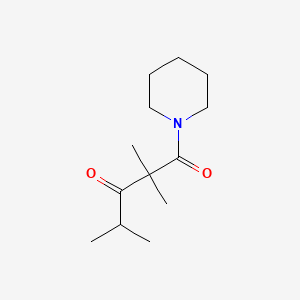
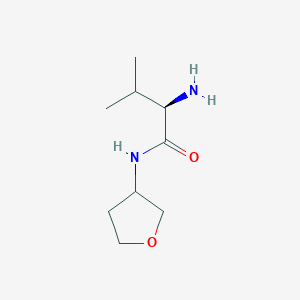
![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)

![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)
![3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12089707.png)


